molecular formula C10H18N4O4 B7908868 5-Azido-N-Boc-L-Norvaline

5-Azido-N-Boc-L-Norvaline

Cat. No.: B7908868
M. Wt: 258.27 g/mol
InChI Key: SZKWPJYNWXEPRJ-ZETCQYMHSA-N
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Description

5-Azido-N-Boc-L-Norvaline is a derivative of the amino acid L-norvaline, which is modified with an azido group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-Boc-L-Norvaline typically involves the following steps:

    Starting Material: The synthesis begins with L-norvaline.

    Protection: The amino group of L-norvaline is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-L-norvaline.

    Azidation: The protected N-Boc-L-norvaline is then subjected to azidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Azido-N-Boc-L-Norvaline can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

    Copper Catalysts: Used in cycloaddition reactions.

Major Products

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions involving the azido group.

Scientific Research Applications

5-Azido-N-Boc-L-Norvaline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Azido-N-Boc-L-Norvaline involves its reactivity due to the presence of the azido group. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. Additionally, the Boc protecting group ensures that the compound remains stable and non-reactive until it reaches the target site, where deprotection can occur under specific conditions .

Comparison with Similar Compounds

Similar Compounds

    5-Azido-L-Norvaline: Similar structure but without the Boc protecting group.

    N-Boc-L-Norvaline: Similar structure but without the azido group.

    5-Hydroxy-4-oxo-L-Norvaline: A derivative with a hydroxy and oxo group instead of an azido group.

    γ-Oxonorvaline: A derivative with an oxo group at the gamma position.

Uniqueness

5-Azido-N-Boc-L-Norvaline is unique due to the combination of the azido group and the Boc protecting group. This dual functionality allows for selective reactions and stability during synthesis and application, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWPJYNWXEPRJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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